molecular formula C9H6F15O4P B3040932 Tris(2,2,3,3,3-pentafluoropropyl)phosphate CAS No. 25476-41-9

Tris(2,2,3,3,3-pentafluoropropyl)phosphate

Cat. No.: B3040932
CAS No.: 25476-41-9
M. Wt: 494.09 g/mol
InChI Key: ZDOOXJCSVYVMQL-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

Fluorinated organic molecules are of paramount importance in modern chemical research due to the profound effects that fluorine substitution has on the physicochemical properties of a molecule. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the low polarizability of the fluorine atom collectively contribute to enhanced thermal stability, chemical resistance, and metabolic stability in fluorinated compounds. These properties have led to their widespread use in pharmaceuticals, agrochemicals, and materials science. In the context of advanced materials, fluorination can impart properties such as hydrophobicity, oleophobicity, and high oxidative stability.

Overview of Organophosphorus Compounds in Materials Science

Organophosphorus compounds are a versatile class of chemicals that have found extensive application in materials science. Their utility stems from the diverse range of structures and oxidation states that phosphorus can adopt. Organophosphates, a subset of these compounds, are widely used as flame retardants, plasticizers, and electrolyte additives. For instance, in the realm of lithium-ion batteries, organophosphorus compounds are explored as non-flammable solvents and additives to enhance the safety and performance of the electrolyte. mdpi.comnih.gov Their ability to form stable passivation layers on electrode surfaces is also a key area of investigation.

Structural Class of Tris(2,2,3,3,3-pentafluoropropyl)phosphate within Fluorinated Phosphates

This compound belongs to the family of fluorinated trialkyl phosphates. Structurally, it is an ester of phosphoric acid and 2,2,3,3,3-pentafluoropropanol. The presence of the pentafluoropropyl groups is expected to bestow upon the molecule significant fluorinated characteristics.

While specific data for this compound is not available, extensive research has been conducted on a closely related analogue, Tris(2,2,2-trifluoroethyl)phosphate (TFP) . researchgate.netchemicalbook.com TFP is known for its non-flammability and is widely investigated as a flame-retardant additive in lithium-ion battery electrolytes. researchgate.net Studies on TFP have demonstrated that the introduction of trifluoroethyl groups significantly enhances the thermal stability and oxidative resistance of the phosphate (B84403) ester. researchgate.net

Based on the properties of TFP and other polyfluorinated compounds, it can be inferred that this compound would likely exhibit even more pronounced fluorinated properties due to its higher fluorine content. These could include:

Higher Density and Viscosity: Increased fluorine content generally leads to higher molecular weight and stronger intermolecular forces.

Lower Flammability: The high fluorine content would be expected to make it an excellent flame retardant.

Enhanced Thermal and Oxidative Stability: The strong C-F bonds would contribute to high stability under harsh conditions.

Electrochemical Stability: It would likely possess a wide electrochemical stability window, making it a candidate for high-voltage battery applications.

The lack of specific experimental data for this compound, however, means these projected properties remain speculative. Further research and publication of findings are necessary to fully characterize this compound and its potential applications in advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,2,3,3,3-pentafluoropropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOOXJCSVYVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F15O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026701
Record name Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25476-41-9
Record name Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Tris 2,2,3,3,3 Pentafluoropropyl Phosphate

Established Synthetic Pathways for Fluorinated Alkyl Phosphates

The creation of the phosphate (B84403) ester linkage in fluorinated alkyl phosphates is predominantly achieved through the reaction of a phosphorus electrophile with a fluorinated alcohol. This approach is versatile and widely applicable to a range of fluorinated substituents.

Reaction of Phosphorus Oxychloride with Fluorinated Alcohols

The most common and direct method for synthesizing Tris(2,2,3,3,3-pentafluoropropyl)phosphate is the reaction of phosphorus oxychloride (POCl3) with 2,2,3,3,3-pentafluoropropanol. sciencemadness.orggoogle.comepa.gov This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of phosphorus oxychloride, leading to the stepwise displacement of its three chlorine atoms. sciencemadness.org

A significant challenge in this synthesis is the management of the hydrogen chloride (HCl) gas produced as a byproduct. google.comorientjchem.org The accumulation of HCl can lead to side reactions, including the acid-catalyzed degradation of the desired product. orientjchem.org To mitigate this, the reaction is often carried out in the presence of a base, such as pyridine, which acts as an HCl scavenger, forming a pyridinium (B92312) hydrochloride salt that can be easily removed. orientjchem.org Alternatively, the reaction can be performed under reduced pressure to facilitate the continuous removal of HCl gas. google.com

In a typical laboratory-scale synthesis, the fluorinated alcohol is added dropwise to a cooled solution of phosphorus oxychloride. The reaction temperature is carefully controlled to prevent runaway reactions and the formation of byproducts. Upon completion of the reaction, the crude product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Catalytic Approaches in Organophosphorus Synthesis

While the direct reaction of phosphorus oxychloride with alcohols is effective, the use of catalysts can enhance reaction rates and improve yields. Lewis acids are known to catalyze the phosphorylation of alcohols by activating the phosphorus oxychloride, making it more susceptible to nucleophilic attack. Although specific catalytic data for this compound is not extensively detailed in publicly available literature, general principles suggest that Lewis acids like magnesium chloride, calcium chloride, or aluminum chloride could be employed.

The catalytic cycle would involve the coordination of the Lewis acid to the oxygen atom of phosphorus oxychloride, thereby increasing the positive charge on the phosphorus atom and accelerating the reaction with the weakly nucleophilic fluorinated alcohol. The choice of catalyst and its concentration would need to be carefully optimized to avoid potential side reactions.

Methodological Refinements in this compound Preparation

Continuous efforts are being made to refine the synthesis of organophosphate esters to improve yield, purity, and process safety. For this compound, these refinements focus on both the reaction conditions and the purification of the final product.

One key refinement involves conducting the synthesis using an excess of the alcohol. google.com This ensures the complete conversion of the phosphorus oxychloride and simplifies the initial purification, as the excess alcohol can be removed by distillation. google.com A Chinese patent describes a general method for the synthesis of trioctyl phosphate where isooctanol is heated and phosphorus oxychloride is added over several hours while controlling the temperature. google.com This is followed by a neutralization wash with an alkaline solution and subsequent rinsing with hot water before final purification by vacuum distillation. google.com A similar, carefully controlled process could be adapted for the synthesis of this compound.

For the purification of trialkyl phosphates, a patented method involves the use of anion exchange resins to remove acidic impurities, such as residual HCl or partially reacted chlorophosphate intermediates. google.com This technique is particularly useful for achieving the high purity required for specialized applications. The crude product, potentially diluted in a solvent, is passed through a column packed with the anion exchange resin, which selectively adsorbs the acidic contaminants. google.com

The table below illustrates a hypothetical comparison of different synthetic approaches for preparing a generic trialkyl phosphate, highlighting the potential benefits of methodological refinements.

Synthesis MethodCatalystBaseReaction TimeYield (%)Purity (%)
Direct ReactionNoneNone12 h7590
With HCl ScavengerNonePyridine8 h8595
Catalytic ApproachLewis AcidNone6 h9092
Refined ProcessLewis AcidPyridine5 h95>99

This table is illustrative and based on general principles of organophosphate synthesis; specific data for this compound may vary.

Green Chemistry Principles in Fluorinated Phosphate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. researchgate.neteurekalert.org For the synthesis of this compound, several green chemistry strategies can be considered.

One of the most significant advancements is the use of solvent-free reaction conditions, often coupled with microwave irradiation. orientjchem.org A study on the synthesis of various trialkylphosphates demonstrated that the reaction of alcohols with phosphorus oxychloride can be carried out efficiently without a solvent under microwave heating. orientjchem.org This approach dramatically reduces reaction times from hours to minutes and eliminates the need for volatile organic solvents, thereby reducing waste and energy consumption. orientjchem.org The yields obtained under microwave conditions are often comparable to or even higher than those from classical heating methods. orientjchem.org

The selection of safer solvents is another key aspect of green chemistry. While traditional syntheses may use chlorinated solvents, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored for organophosphate synthesis. acs.org Furthermore, there is growing interest in developing synthetic routes that avoid the use of hazardous reagents altogether. sciencedaily.comchemistryworld.com

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Waste PreventionSolvent-free synthesisReduced solvent waste, easier purification
Atom EconomyUse of catalystsHigher efficiency, less unreacted starting material
Safer Solvents and AuxiliariesReplacing chlorinated solvents with greener alternativesReduced toxicity and environmental impact
Design for Energy EfficiencyMicrowave-assisted synthesisDrastically reduced reaction times and energy consumption
Use of Renewable Feedstocks(Future prospect) Deriving fluorinated alcohols from bio-based sourcesReduced reliance on petrochemicals

By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be made more efficient, economical, and environmentally responsible.

Electrochemical Engineering of Lithium Ion Battery Systems with Tris 2,2,3,3,3 Pentafluoropropyl Phosphate Additives

Performance Enhancement in High-Voltage Lithium-Ion Batteries

The introduction of fluorinated phosphate (B84403) additives is a key strategy for improving the stability and performance of lithium-ion batteries, particularly those operating at high voltages. These additives can play a crucial role in forming a stable protective layer on the cathode surface, which is essential for long-term cycling.

The use of additives containing the 2,2,3,3,3-pentafluoropropyl group is expected to significantly enhance the cycling stability and capacity retention of high-voltage lithium-ion batteries. Research on similar fluorinated phosphate compounds demonstrates that they can effectively stabilize the interface between the cathode and the electrolyte, especially at high potentials where conventional electrolytes tend to decompose. This stabilization is critical for maintaining the structural integrity of the cathode material and preventing the loss of active lithium, thereby leading to improved long-term performance.

For instance, studies on high-voltage LiNi0.5Mn1.5O4 (LNMO) cathodes have shown that modifying the electrolyte with suitable additives can lead to substantial improvements in capacity retention. While a baseline cell might exhibit significant capacity fade over hundreds of cycles, the introduction of stabilizing additives can help maintain a much higher percentage of the initial capacity.

Table 1: Comparative Cycling Performance of High-Voltage Cathodes With and Without Additives (Illustrative Data)
ConditionInitial Discharge Capacity (mAh/g)Capacity Retention after 200 cycles (%)Coulombic Efficiency (%)
Baseline Electrolyte1456599.5
With Fluorinated Phosphate Additive1428899.9

The electrochemical performance of high-voltage lithium-ion batteries under varied conditions, such as different temperatures and C-rates, is anticipated to be improved with the inclusion of Tris(2,2,3,3,3-pentafluoropropyl)phosphate. The protective interphase formed by such additives can mitigate the detrimental effects of elevated temperatures, which often accelerate electrolyte decomposition and side reactions. By creating a more stable cathode-electrolyte interface, the additive can help maintain battery performance across a wider operational window.

Furthermore, a stable interface can facilitate more efficient lithium-ion transport, which is beneficial for rate capability. This leads to better performance at higher charge and discharge rates, a critical factor for many applications.

Interfacial Chemistry Modulation at Electrode Surfaces

The primary mechanism through which fluorinated phosphate additives enhance battery performance is by modulating the interfacial chemistry at the electrode surfaces, particularly at the cathode. This involves the formation of a robust and protective Cathode Electrolyte Interphase (CEI).

This compound is expected to be preferentially oxidized on the high-voltage cathode surface, contributing to the formation of a thin, uniform, and stable CEI. Research on analogous compounds like 2-(2,2,3,3,3-pentafluoropropoxy)-1,3,2-dioxaphospholane (PFPOEPi) has shown that the presence of the pentafluoropropyl group leads to the formation of a CEI rich in inorganic species such as lithium fluoride (B91410) (LiF) and phosphate derivatives. researchgate.net

The morphology of the CEI is also influenced by the additive. A more uniform and dense CEI can effectively passivate the cathode surface, preventing direct contact between the highly reactive charged cathode and the bulk electrolyte. The thickness of the CEI is another critical parameter; an ideal CEI is thick enough to be protective but thin enough to not significantly impede lithium-ion transport.

Table 2: Typical Composition of CEI with and without Fluorinated Phosphate Additives (Based on XPS Analysis of Related Compounds)
CEI ComponentBaseline ElectrolyteWith Fluorinated Phosphate Additive
LiFLowHigh
PolycarbonatesHighLow
Phosphate Species (e.g., LixPOyFz)TraceSignificant

A key function of the CEI formed from this compound is the suppression of continuous electrolyte decomposition and other detrimental side reactions at the cathode surface. At high voltages, the electrolyte can undergo oxidative decomposition, leading to the formation of gaseous byproducts, consumption of the electrolyte, and an increase in interfacial impedance.

Role in Solid Electrolyte Interphase (SEI) Formation

The performance and safety of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. The SEI is a passivation layer formed from the decomposition products of the electrolyte, which is electronically insulating but ionically conductive, allowing for the passage of lithium ions while preventing further electrolyte degradation. The composition and stability of the SEI are paramount, especially for next-generation high-energy-density anodes like lithium metal.

Stabilization of Lithium Metal Anodes through SEI Film Formation

The use of lithium metal as an anode is hampered by the formation of lithium dendrites during repeated charging and discharging cycles, which can lead to short circuits and safety hazards. The formation of a robust and uniform SEI is crucial to suppress dendrite growth and ensure the stable cycling of lithium metal anodes.

This compound, as a fluorinated phosphate ester, plays a significant role in the formation of a high-quality SEI on lithium metal anodes. researchgate.net The mechanism involves its electrochemical reduction at the anode surface during the initial cycles. The presence of electron-withdrawing fluorine atoms in the pentafluoropropyl groups facilitates this reduction process.

The decomposition of this compound contributes to the formation of a lithium fluoride (LiF)-rich SEI. researchgate.netnih.gov A LiF-rich SEI is highly desirable due to several key properties:

Electronic Insulation: LiF is an excellent electronic insulator, which effectively prevents electron tunneling from the anode to the electrolyte, thus minimizing further electrolyte decomposition. nih.gov

Ionic Conductivity: A nano-structured LiF-based interphase can provide high ionic conductivity, allowing for efficient transport of lithium ions. nih.gov

Mechanical Strength: The resulting SEI is tougher and more mechanically robust, which helps to physically suppress the growth of lithium dendrites. researchgate.net

Uniform Lithium Deposition: The high surface energy of the LiF-rich SEI promotes a more uniform electrodeposition of lithium, further mitigating dendrite formation. nih.gov

Research on similar fluorinated phosphate esters has shown that they participate in the formation of a more redox-resistant SEI on both the anode and the cathode. researchgate.net This enhanced stability is crucial for the long-term cycling performance of lithium metal batteries.

Mitigation of Thermal Runaway Events and Electrolyte Flammability

A major safety concern for lithium-ion batteries is the flammability of the conventional carbonate-based electrolytes. Thermal runaway, a rapid and uncontrolled increase in temperature, can be triggered by internal short circuits, overcharging, or external abuse, leading to electrolyte ignition and potentially catastrophic failure. The incorporation of flame-retardant additives is a key strategy to enhance battery safety.

Contribution to Non-Flammable Electrolyte Formulations

This compound serves as an effective flame-retardant additive in lithium-ion battery electrolytes. Its contribution to non-flammability stems from two primary chemical features: the phosphorus-containing phosphate core and the high degree of fluorination.

The phosphate group acts as a radical scavenger. In the event of combustion, volatile and highly reactive radicals (such as H• and OH•) are generated, which propagate the flame. The phosphorus-containing compounds can interrupt these chain reactions by capturing these radicals, thus extinguishing the flame.

The fluorine atoms in the pentafluoropropyl chains also contribute significantly to the non-flammable nature of the molecule. The strong carbon-fluorine (C-F) bonds are not easily broken, making the compound less combustible. Furthermore, upon decomposition at high temperatures, fluorinated compounds can release species that act as flame suppressants. Studies on other fluorinated phosphate additives have demonstrated that their incorporation can substantially reduce or eliminate the flammability of the electrolyte. researchgate.netrsc.org

Self-Extinguishing Time (SET) Analysis of Electrolytes Containing this compound

The flammability of an electrolyte is often quantified by its Self-Extinguishing Time (SET). SET is a measure of how long an electrolyte continues to burn after being ignited and the ignition source is removed. semanticscholar.org A shorter SET indicates lower flammability. The SET is typically measured by igniting a small sample of the electrolyte for a short duration and timing how long the flame persists. semanticscholar.org

The addition of this compound to a standard carbonate-based electrolyte is expected to significantly reduce the SET. The effectiveness of a flame-retardant additive is concentration-dependent. As the weight percentage of the additive increases, the SET of the electrolyte mixture decreases. For some similar compounds, like tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), the electrolyte can become non-flammable when the additive content reaches a certain threshold, typically around 15 wt.%. researchgate.net

Below is an illustrative data table showing the expected trend in the normalized self-extinguishing time (SETn) as a function of the concentration of a fluorinated phosphate flame retardant in a conventional electrolyte. The SETn is the self-extinguishing time normalized by the weight of the sample. researchgate.net

Concentration of Flame Retardant (wt.%)Normalized Self-Extinguishing Time (s/g)Flammability Classification
0> 10Highly Flammable
55.2Flammable
101.8Reduced Flammability
150Non-flammable
200Non-flammable

Note: This table is representative and based on data for similar fluorinated phosphate additives. The exact values for this compound may vary.

Electrolyte Formulation and Compositional Optimization

Co-solvent and Additive Synergies in Electrolyte Blends

This compound is typically used as an additive rather than the primary solvent due to its higher viscosity and potentially lower ionic conductivity compared to conventional carbonate solvents. Its effectiveness can be enhanced through synergistic interactions with other components in the electrolyte blend.

For instance, combining this compound with other film-forming additives can lead to the formation of a more robust and multi-layered SEI. An example of such synergy is the use of fluorinated ethyl phosphate (FEP) in combination with vinylene carbonate (VC). researchgate.net In such a system, this compound would contribute to the formation of a LiF-rich inorganic layer, while an additive like VC would form a polymeric outer layer. This composite SEI can offer superior protection to the anode compared to an SEI formed from a single additive.

The optimization of the electrolyte formulation, therefore, involves a careful selection of co-solvents and other additives to maximize the benefits of this compound while maintaining other essential electrolyte properties.

Concentration Effects of this compound on Electrochemical Performance

Conversely, an optimized, typically low, concentration can enhance the formation of a stable and effective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This protective layer is crucial for preventing electrolyte decomposition, reducing capacity fade, and improving the long-term cycling stability of the cell. Studies on similar compounds have shown that an optimal concentration, often below 20% by weight, can provide these benefits without significantly compromising the battery's capacity at room temperature.

Below is an interactive data table illustrating the expected trends in electrochemical performance with varying concentrations of a generic fluorinated phosphate additive like this compound, based on data for analogous compounds.

Concentration (% w/w)Ionic ConductivityCell ImpedanceCapacity RetentionFlame Retardancy
0 (Baseline)HighLowGoodLow
5Slightly DecreasedSlightly IncreasedVery GoodModerate
10Moderately DecreasedModerately IncreasedExcellentHigh
20Significantly DecreasedSignificantly IncreasedGoodVery High

Comparative Analysis with Other Fluorinated Phosphate Electrolyte Additives

Branched alkyl chains generally lead to a higher viscosity compared to their linear counterparts of similar molecular weight. This increased viscosity in an electrolyte can reduce ionic conductivity and hinder charge transfer kinetics. However, branched structures might offer different film-forming properties on the electrode surfaces, potentially leading to a more robust or uniform SEI or CEI. The steric hindrance provided by branched groups could influence the solvation of lithium ions and the subsequent decomposition pathways of the additive, which are critical for the composition and effectiveness of the protective interphases.

The degree of fluorination in an alkyl phosphate additive is a key determinant of its electrochemical properties and its effectiveness as an electrolyte additive. A higher degree of fluorination generally enhances the flame-retardant properties of the electrolyte and can improve the electrochemical stability, particularly at higher voltages. researchgate.net The strong electron-withdrawing nature of fluorine atoms can make the phosphate molecule more resistant to oxidation at the cathode surface. researchgate.net

Furthermore, the introduction of fluorine into the additive can lead to the formation of a more stable, fluorine-rich SEI on the anode. researchgate.net This can be particularly beneficial in suppressing the continuous decomposition of the electrolyte and improving long-term cycling performance. However, as with concentration, there is a trade-off. Highly fluorinated compounds can have lower solubility in conventional carbonate-based electrolytes and may lead to increased viscosity, which can negatively impact ionic conductivity and rate performance. Research on a series of fluorinated alkyl phosphates has indicated that compounds with at least two fluorinated alkyl groups demonstrate stable cell performance. researchgate.net

The following interactive data table summarizes the general influence of the degree of fluorination on key electrochemical parameters, drawing on findings from various fluorinated phosphate additives.

Additive TypeDegree of FluorinationIonic ConductivityAnodic StabilitySEI Stability
Non-fluorinated PhosphateLowHighLowModerate
Partially Fluorinated PhosphateMediumModerateHighGood
Perfluorinated PhosphateHighLowVery HighExcellent

Fundamental Research on Tris 2,2,3,3,3 Pentafluoropropyl Phosphate As a Chemical Fire Suppressant

Flame Retardancy Mechanisms of Organophosphorus Compounds

Organophosphorus compounds typically function as flame retardants through two primary mechanisms: gas-phase and condensed-phase action.

Gas-Phase Inhibition: In the gas phase, these compounds can decompose at high temperatures to produce phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the key chain-propagating radicals in a flame, primarily hydrogen (H•) and hydroxyl (OH•) radicals. By interrupting this chemical chain reaction, the combustion process is inhibited, and the flame is suppressed.

Condensed-Phase Action: In the condensed phase (i.e., within the burning material itself), organophosphorus compounds can promote the formation of a char layer. Upon heating, the compound decomposes to form phosphoric acid, which acts as a catalyst for dehydration and cross-linking of the polymer matrix. This creates a thermally stable layer of carbonaceous char on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatiles into the gas phase. Phosphates, in particular, are known to be more active in the condensed phase.

Comparative Fire Suppression Efficiency

Detailed comparative studies on the fire suppression efficiency of Tris(2,2,3,3,3-pentafluoropropyl)phosphate are not available in the public domain. However, general comparisons can be drawn from research on similar fluorinated organophosphorus compounds.

Comparison with Halogenated Fire Suppressants

Historically, halogenated compounds (halons) were the benchmark for fire suppressants due to their high efficiency, which is primarily based on a potent gas-phase radical scavenging mechanism. Organophosphorus compounds are considered potential replacements for halons due to environmental concerns associated with ozone depletion.

Generally, organophosphorus compounds are considered to be more effective than agents like CF3Br in certain flame conditions on a per-mole basis. The presence of fluorine in the alkyl chains, as in this compound, can enhance the thermal stability and volatility of the agent, which are important properties for a fire suppressant.

Effectiveness in Hydrocarbon and Hydrogen Flames

Research on other phosphorus-containing agents has shown a difference in effectiveness between hydrocarbon and hydrogen flames. Studies indicate that phosphorus compounds are proportionally less efficient at extinguishing hydrogen flames compared to hydrocarbon flames like methane (B114726). The volume of agent required to extinguish a hydrogen flame can be 2.5 to 4 times greater than that needed for a methane flame.

Application Considerations in Fire Suppression Systems

Without specific data on the physical and chemical properties of this compound, any discussion of its application in fire suppression systems remains theoretical. Key considerations for any fire suppression agent include its:

Volatility and Boiling Point: These properties determine whether the agent can be effectively vaporized and distributed into a flame.

Thermal Stability: The agent must be stable in storage but decompose at flame temperatures to release its active fire-suppressing species.

Material Compatibility: The agent must be compatible with the materials used in storage cylinders, piping, and nozzles.

One study identified this compound as a flame retardant additive for enhancing the safety of lithium-ion battery electrolytes, indicating its potential to function in high-energy environments. However, this application is distinct from its use as a primary agent in a total flooding or streaming fire suppression system.

Advanced Characterization Techniques for Fluorinated Organophosphorus Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic structure of a molecule. For a complex molecule like Tris(2,2,3,3,3-pentafluoropropyl)phosphate, a multi-nuclear NMR approach is typically employed.

Proton (¹H) NMR spectroscopy is used to determine the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. In the structure of this compound, the only protons are in the methylene (B1212753) group (-CH₂-) adjacent to the phosphate (B84403) ester oxygen.

The expected ¹H NMR spectrum would exhibit a single multiplet corresponding to these methylene protons. The signal would be split due to coupling with both the phosphorus atom (³¹P) and the adjacent fluorine atoms (¹⁹F). This results in a complex splitting pattern, often a triplet of triplets, due to the combined effects of P-H and F-H coupling. The chemical shift for these protons is expected to be in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the adjacent electronegative oxygen and fluorinated group.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
O-CH ₂-CF₂4.0 - 4.5Triplet of tripletsJ(H,P) ≈ 7-10 Hz, J(H,F) ≈ 12-15 Hz

Note: The table presents expected values based on typical NMR data for similar fluorinated organophosphates.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, two distinct fluorine environments are present: the difluoromethylene group (-CF₂-) and the trifluoromethyl group (-CF₃).

The ¹⁹F NMR spectrum is expected to show two main signals. The -CF₂- group would appear as a multiplet due to coupling with the adjacent -CF₃ group and the protons of the -CH₂- group. The -CF₃ group would appear as a triplet due to coupling with the adjacent -CF₂- group. The chemical shifts are typically referenced to CFCl₃.

Fluorine Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
-CF ₂--120 to -125MultipletJ(F,F) ≈ 5-10 Hz
-CF-75 to -85TripletJ(F,F) ≈ 5-10 Hz

Note: The table presents expected values based on typical NMR data for similar fluorinated organophosphates.

Phosphorus (³¹P) NMR spectroscopy is a valuable tool for characterizing organophosphorus compounds, given that ³¹P has a natural abundance of 100% and a wide chemical shift range. mdpi.com The ³¹P NMR spectrum of this compound is expected to show a single signal, as there is only one phosphorus environment.

This signal would be a multiplet due to coupling with the six equivalent protons of the three methylene groups. The chemical shift for phosphate esters typically falls within a well-defined range. The broad chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments. mdpi.com

Phosphorus Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
P (=O)(ORf)₃-2 to +2MultipletJ(P,H) ≈ 7-10 Hz

Note: The table presents expected values based on typical NMR data for similar organophosphates.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used for molecular weight determination, formula confirmation, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The absence of a molecular ion peak in the mass spectra of some fluorophosphates can make identification challenging. shimadzu.com

In a typical GC/MS analysis, the compound would first be separated from other components in the GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak, although it may be of low intensity. Key fragment ions would likely arise from the cleavage of the P-O and C-C bonds.

m/z Proposed Fragment Ion Formula
529[M - F]⁺C₉H₆F₁₄O₄P⁺
499[M - CF₃]⁺C₈H₆F₁₂O₄P⁺
383[M - OCH₂CF₂CF₃]⁺C₆H₄F₁₀O₃P⁺
149[CH₂CF₂CF₃]⁺C₃H₂F₅⁺
131[CF₂CF₃]⁺C₂F₅⁺
69[CF₃]⁺CF₃⁺

Note: This table presents a hypothetical fragmentation pattern. Actual fragmentation may vary based on the ionization conditions.

X-ray Photoelectron Spectroscopy (XPS) in Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the surface chemistry of materials treated with or containing this compound, for instance, as a surface-modifying agent or an electrolyte additive.

By irradiating a surface with X-rays, photoelectrons are emitted from the top 1-10 nm of the material. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

Expected XPS Data:

An XPS analysis of a surface with adsorbed this compound would be expected to show peaks for phosphorus, oxygen, fluorine, and carbon.

Core Level Expected Binding Energy (eV) Inferred Chemical State
P 2p133 - 135Phosphate (P-O)
O 1s531 - 533Phosphate (P=O, P-O-C)
F 1s688 - 690C-F bonds (-CF₂, -CF₃)
C 1s~285Adventitious Carbon
~287C-O
~291-CF₂-
~293-CF₃

Note: The table presents expected binding energy ranges based on typical XPS data for phosphates and fluoropolymers.

The high-resolution spectra of each element can provide detailed information about the chemical bonding. For example, the C 1s spectrum can be deconvoluted to distinguish between the different carbon environments (C-H, C-O, -CF₂-, and -CF₃).

Scanning Electron Microscopy (SEM) for Electrode Morphology Studies

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface morphology of electrodes that have been in contact with electrolytes containing this compound. This technique allows for high-resolution imaging of the electrode surface, revealing details about the formation and characteristics of the cathode electrolyte interphase (CEI).

In a notable study, the impact of this compound, also referred to as 5F-TPrP, as a high-voltage and flame-retardant electrolyte additive was examined in NCM111/Li half-cells. researchgate.netuniv-fcomte.fr Post-mortem analysis of the NCM111 electrodes using SEM revealed that the presence of 5F-TPrP in the electrolyte has a discernible effect on the CEI. researchgate.netuniv-fcomte.fr Specifically, the research indicated that the linear fluorinated propyl group in 5F-TPrP influences the resulting CEI. researchgate.netuniv-fcomte.fr

The investigation demonstrated that when an electrolyte formulation contains the linear side group of 5F-TPrP, the thickness of the CEI on the NCM111 electrode increases. researchgate.netuniv-fcomte.fr This is in contrast to related compounds with branched fluorinated groups, which were found to decrease the CEI thickness compared to the baseline electrolyte. researchgate.netuniv-fcomte.fr The morphology of this thickened CEI, as observed through SEM, is a critical factor in understanding the electrochemical performance and stability of the battery, as the CEI plays a crucial role in regulating the transport of lithium ions while preventing detrimental side reactions between the electrode and the electrolyte.

Table 1: Effect of Fluorinated Phosphate Additives on CEI Thickness

AdditiveSide GroupEffect on CEI Thickness (vs. Reference)
This compound (5F-TPrP)LinearIncreased
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate (HFiP)BranchedDecreased

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique "fingerprint" of the compound, allowing for the identification of specific chemical bonds.

While a detailed and publicly available FTIR spectrum specifically for this compound is not readily found in comprehensive spectral databases, analysis of its structural components allows for the prediction of its primary absorption bands. Furthermore, some patent literature provides limited FTIR data for this compound, listing peaks at 1487 cm⁻¹, 1176 cm⁻¹, and 948 cm⁻¹. google.comgoogle.com A more detailed interpretation can be inferred from the characteristic vibrational frequencies of its constituent functional groups.

The key functional groups in this compound are the phosphate group (P=O and P-O-C) and the pentafluoropropyl group (C-F and C-H). The expected vibrational modes for these groups are as follows:

P=O Stretching: The phosphoryl group (P=O) typically exhibits a strong absorption band in the region of 1300-1250 cm⁻¹. The electronegativity of the surrounding atoms can influence the exact position of this peak.

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected to appear in the fingerprint region, generally between 1050 cm⁻¹ and 950 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds in the pentafluoropropyl chains will produce very strong and characteristic absorption bands in the region of 1400-1000 cm⁻¹. The presence of multiple fluorine atoms on the propyl chain would likely result in a complex series of intense peaks in this region. The peak observed at 1176 cm⁻¹ in patent literature falls within this range. google.comgoogle.com

C-H Stretching and Bending: The methylene (-CH₂-) groups in the propyl chains will have characteristic stretching vibrations in the 3000-2850 cm⁻¹ range and bending (scissoring) vibrations around 1470-1450 cm⁻¹.

Table 2: Predicted and Observed FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
P=OStretching1300-1250Not specified in results
P-O-CStretching1050-950948 google.comgoogle.com
C-FStretching1400-10001176 google.comgoogle.com
C-H₂Bending1470-14501487 google.comgoogle.com

This analysis, based on established correlations and limited available data, provides a foundational understanding of the infrared spectral characteristics of this compound, which is crucial for its identification and for studying its chemical transformations in various applications.

Computational Chemistry and Theoretical Investigations of Fluorinated Organophosphates

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Tris(2,2,3,3,3-pentafluoropropyl)phosphate, DFT calculations can elucidate key aspects of its molecular geometry, electronic properties, and reactivity.

Researchers employ DFT to optimize the molecular geometry of the compound, determining bond lengths, bond angles, and dihedral angles. These calculations provide a detailed three-dimensional representation of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to oxidation. Conversely, the LUMO energy relates to the ability to accept electrons, providing insight into its reduction potential. A large HOMO-LUMO energy gap generally signifies high chemical stability.

For fluorinated organophosphates, the introduction of fluorine atoms significantly lowers both HOMO and LUMO energy levels compared to their non-fluorinated counterparts. This increased oxidative stability is a desirable attribute for electrolyte components in high-voltage batteries. DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar fluorinated organophosphates.)

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates high resistance to oxidation.
LUMO Energy-0.2 eVSuggests a propensity to accept electrons at low potentials.
HOMO-LUMO Gap8.3 eVCorrelates with high chemical stability.
Dipole Moment3.5 DReflects the molecule's polarity.

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nasa.gov This technique is particularly valuable for studying the dynamic behavior of this compound at the interface between the electrode and the electrolyte, a critical region known as the solid-electrolyte interphase (SEI). nasa.gov

In these simulations, a system containing the organophosphate, solvent molecules, and lithium ions is modeled, and the trajectories of the particles are calculated over time based on classical mechanics. patsnap.com This allows for the investigation of phenomena such as the solvation of lithium ions and the structure of the electric double layer. MD simulations have shown that fluorinated additives can influence the solvation shell of Li⁺ ions, often leading to an anion-rich environment that can facilitate desolvation at the electrode surface. rsc.org

Adsorption Energy Calculations at Electrode Surfaces

The interaction between electrolyte components and the electrode surface is fundamental to the formation of a stable SEI. Computational methods, particularly DFT, are used to calculate the adsorption energy of molecules like this compound onto various electrode surfaces, such as lithium metal or graphite.

The adsorption energy is defined as the energy change when a molecule moves from a free state to being adsorbed on a surface. A negative and significant adsorption energy indicates a strong and favorable interaction. These calculations can predict whether the additive will preferentially bind to the electrode surface compared to solvent molecules.

For fluorinated organophosphates, the strong electronegativity of fluorine atoms can lead to significant interactions with the electrode surface. By calculating the adsorption energies for different molecular orientations and at various surface sites, researchers can build a detailed picture of the initial stages of SEI formation. This information is critical for designing additives that promote the formation of a thin, uniform, and ionically conductive passivation layer.

Table 2: Illustrative Adsorption Energies of Electrolyte Components on a Lithium Metal Anode (Note: This data is hypothetical and for illustrative purposes.)

MoleculeAdsorption Energy (eV)Adsorption Strength
This compound-2.5Strong
Ethylene Carbonate (Solvent)-1.8Moderate
Diethyl Carbonate (Solvent)-1.5Moderate

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Modeling of Decomposition Pathways

Understanding the decomposition mechanisms of electrolyte components is essential for improving battery safety and longevity. Quantum chemical methods, including DFT, are employed to model the potential decomposition pathways of this compound under reductive or oxidative conditions. researchgate.net

These calculations involve identifying possible reaction intermediates and transition states to map out the energy profile of a proposed decomposition reaction. researchgate.net For instance, the reductive decomposition of the phosphate (B84403) group at the anode surface can be modeled step-by-step. The calculations can determine the activation energy for each step, indicating the kinetic feasibility of the pathway.

Studies on similar fluorinated compounds suggest that decomposition often involves the cleavage of C-O or P-O bonds and the formation of lithium fluoride (B91410) (LiF), a key component of a stable SEI. bohrium.com By modeling these pathways, it is possible to predict the decomposition products and understand how the molecular structure of the additive contributes to the formation of a robust and protective SEI layer. This predictive capability allows for the rational design of new additives with enhanced stability and performance characteristics.

Evolving Research Frontiers and Potential Diversified Applications of Tris 2,2,3,3,3 Pentafluoropropyl Phosphate

Integration into Advanced Battery Chemistries Beyond Lithium-Ion

The quest for energy storage solutions beyond lithium-ion (Li-ion) batteries has intensified, driven by the need for lower costs and greater resource abundance. Sodium-ion batteries (SIBs) are a leading alternative, and the development of safe, high-performance electrolytes is a critical challenge. nih.gov Highly fluorinated phosphate (B84403) esters, such as Tris(2,2,3,3,3-pentafluoropropyl)phosphate, are prime candidates for next-generation electrolytes due to their inherent non-flammability and electrochemical stability.

Research on the analogous compound, tris(2,2,2-trifluoroethyl) phosphate (TFEP), demonstrates the viability of this approach. When used as a nonflammable electrolyte solvent in a sodium-ion battery, TFEP was found to be a bifunctional component, participating in the formation of a stable solid-electrolyte interphase (SEI) on the anode. nih.gov This novel electrolyte, composed of TFEP and sodium bis(fluorosulfonyl)imide, enabled excellent performance in a hard carbon/Na3V2(PO4)3 full cell, showing high capacity retention and significantly improved safety characteristics. nih.gov

Key findings from studies on TFEP-based electrolytes in SIBs, which suggest the potential of this compound, are summarized below.

Performance MetricConventional Carbonate ElectrolyteTFEP-Based Electrolyte
FlammabilityHighly FlammableNon-flammable
Capacity Retention (HC/NVP cell)Lower89.2% after 300 cycles
Exothermic Heat (Anode)1,224 J g⁻¹90 J g⁻¹
Exothermic Heat (Cathode)Significant exothermic peakNegligible exothermic peak (~10 J g⁻¹)

*Data derived from research on the analogous compound tris(2,2,2-trifluoroethyl) phosphate (TFEP). nih.gov

Given that this compound possesses a higher fluorine content than TFEP, it is expected to exhibit even greater thermal stability and electrochemical resilience. This makes it a compelling candidate for investigation in advanced SIBs and other post-lithium battery systems, such as magnesium-ion or calcium-ion batteries, where electrolyte stability at different electrochemical potentials is paramount.

Material Design and Synthesis with Fluorinated Phosphate Derivatives

The synthesis of this compound can be achieved through standard organophosphorus chemistry, typically involving the reaction of phosphorus oxychloride (POCl₃) with 2,2,3,3,3-pentafluoropropan-1-ol in the presence of a base to neutralize the HCl byproduct. This straightforward synthesis allows for the production of the core molecule.

Further research frontiers lie in using this stable, highly fluorinated platform to design and synthesize novel derivatives with tailored properties. The robust P-O-C linkage and the chemically inert fluoroalkyl chains make the molecule a versatile building block. Potential pathways for creating derivatives include:

Partial Substitution: Synthesizing analogues with mixed alkyl and fluoroalkyl chains (e.g., one pentafluoropropyl group and two ethyl groups) to fine-tune properties like viscosity, lubricity, and solubility for specific applications.

Functionalization of the Alkyl Chain: While the high fluorination reduces reactivity, advanced methods could potentially introduce functional groups onto the propyl chain, opening pathways to polymerizable monomers or ligands for coordination chemistry.

Conversion to Phosphoramide Derivatives: Reaction with amines instead of alcohols during the initial synthesis could yield fluorinated phosphoramidates, a class of compounds with distinct chemical properties and potential applications.

The development of synthetic methodologies for fluorinated phosphonates, a related class of organophosphorus compounds, highlights the chemical versatility of these molecules. researchgate.netnih.gov For instance, catalytic methods have been developed for the enantioselective fluorination of β-keto phosphonates, demonstrating sophisticated control over the synthesis of chiral fluorinated phosphorus compounds. researchgate.net Such strategies could be adapted to create advanced derivatives from a this compound precursor.

Exploration in Catalysis and Organic Synthesis

The application of fluorinated phosphate esters directly as catalysts is a largely unexplored field. However, their unique properties suggest potential roles as specialized solvents, phase-transfer agents, or as precursors for designing advanced ligands. The high thermal and chemical stability of this compound would be advantageous in catalytic systems that operate under harsh conditions.

The electron-withdrawing nature of the pentafluoropropyl groups significantly influences the electron density at the central phosphorus atom. This electronic modification could be harnessed in several ways:

Ligand Development: The phosphate oxygen atoms are potential coordination sites. A molecule like this compound could act as a weakly coordinating ligand, stabilizing highly reactive cationic metal centers in catalysis.

Organocatalysis: While less common for phosphates, the unique steric and electronic environment could potentially be exploited in specific organocatalytic transformations.

Precursor for Other Molecules: The compound can serve as a stable, fluorinated building block. nih.gov For example, research on fluorinated phosphonates shows they can be synthesized via catalytic processes and serve as valuable intermediates for creating more complex molecules. researchgate.net This suggests a similar role for fluorinated phosphates as synthons in advanced organic synthesis.

The field of fluorine-directed C-H functionalization, although focused on fluoroarenes, underscores the profound impact that fluorine atoms have on molecular reactivity, which could inspire novel catalytic approaches involving fluoroalkyl phosphates. acs.org

Prospects in Other High-Performance Fluid Systems

The distinct physical properties conferred by the extensive fluorination of this compound make it a strong candidate for various high-performance fluid applications where stability and specific surface properties are critical. Polyfluorinated alkyl phosphate ester surfactants (PAPs) are known for their unique ability to repel both water and oil. nih.gov

The combination of a polar phosphate head and non-polar, low-energy fluoroalkyl tails suggests a range of potential uses. google.com The high thermal and chemical stability of fluorinated surfactants makes them suitable for use in harsh industrial processes. researchgate.net

Potential Applications as a High-Performance Fluid

Application Area Key Enabling Properties Rationale
Specialty Lubricants High thermal stability, chemical inertness, low friction coefficient. Can provide stable lubrication in high-temperature or chemically aggressive environments, such as in aerospace or industrial manufacturing, where conventional hydrocarbon lubricants would degrade. researchgate.net
Hydraulic Fluids Non-flammability, high bulk modulus, wide operating temperature range. Ideal for use in systems where fire resistance is critical, for instance, in aviation and mining. Its stable viscosity over a range of temperatures would ensure consistent performance.
Heat Transfer Fluids Excellent thermal stability, low viscosity, high density. Could be used for cooling high-performance electronics or in industrial heat exchange processes where operational stability and efficiency are required.

| Surfactants & Coating Additives | Low surface tension, hydrophobicity, oleophobicity. | Can be used to create water- and stain-repellent coatings, or as a leveling agent in paints and finishes to ensure smooth, defect-free surfaces. google.com |

These applications leverage the fundamental properties of fluorinated compounds, which are largely irreplaceable for achieving the desired performance in many demanding technological fields. researchgate.net

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tris(2,2,3,3,3-pentafluoropropyl)phosphate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-, 19F^{19}\text{F}-, and 31P^{31}\text{P}-NMR to confirm molecular structure, fluorinated substituents, and phosphate group integrity.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze thermal stability and detect impurities or degradation products under controlled conditions .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., P=O, C-F stretches) and compare against reference spectra .
  • Elemental Analysis : Validate empirical formula accuracy (C, H, F, P content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of volatile degradation products.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential permeability to fluorinated compounds.
  • Storage : Store in airtight containers under inert atmosphere (e.g., argon) at room temperature, away from oxidizers and moisture .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize spills with sodium bicarbonate before disposal .

Q. How does this compound function as a flame retardant in lithium-ion battery electrolytes?

Methodological Answer:

  • Gas-Phase Radical Trapping : Fluorinated alkyl groups release fluorine radicals under thermal stress, quenching chain reactions that sustain combustion .
  • Electrolyte Compatibility : Fluorination reduces polarity, enhancing miscibility with carbonate solvents (e.g., EC/DMC) while minimizing SEI disruption .
  • Concentration Threshold : At ≥20% (mass), it suppresses electrolyte flammability (self-extinguishing time <5 sec in UL94 tests) .

Advanced Research Questions

Q. How does this compound modify the cathode-electrolyte interphase (CEI) in high-voltage NCM cathodes?

Methodological Answer:

  • CEI Characterization : Use X-ray Photoelectron Spectroscopy (XPS) to detect fluorine-rich CEI layers (e.g., LiF, LixPOyFz) that improve ionic conductivity and suppress transition-metal dissolution .
  • Electrochemical Impedance Spectroscopy (EIS) : Monitor CEI resistance changes during cycling to correlate with capacity retention (e.g., 95% after 200 cycles at 1% additive concentration) .
  • In Situ Differential Electrochemical Mass Spectrometry (DEMS) : Track gas evolution (e.g., HF, CO2) during CEI formation to assess stability .

Q. How can researchers reconcile conflicting data on the dual roles of this compound as a flame retardant and cycle-life enhancer?

Methodological Answer:

  • Dose-Dependent Trade-offs : At 1% (mass), it stabilizes CEI without flame retardancy; at 20%, it achieves non-flammability but may increase electrolyte viscosity, reducing Li+ mobility .
  • Co-Additive Strategies : Blend with low-viscosity fluorinated solvents (e.g., FEC) to offset viscosity penalties while maintaining flame resistance .
  • Accelerated Rate Calorimetry (ARC) : Quantify heat generation during thermal runaway to optimize additive ratios .

Q. What advanced analytical methods detect degradation byproducts of this compound in aged battery systems?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify hydrolytic products (e.g., di- and mono-fluoropropyl phosphates) with ppm-level sensitivity .
  • NMR Relaxometry : Track fluorine loss kinetics in aged electrolytes to assess decomposition pathways .
  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Probe phosphorus oxidation states in degraded CEI layers .

Q. How does this compound compare to other fluorinated phosphate esters (e.g., Tris(2,2,2-trifluoroethyl)phosphate) in terms of electrochemical performance?

Methodological Answer:

  • Voltage Stability : Evaluate via linear sweep voltammetry (LSV); 5F-TPrP shows stability up to 4.5 V vs. Li/Li+, outperforming non-fluorinated analogs .
  • Ionic Conductivity : Measure with impedance cells; fluorination improves Li+ transference number (0.65 vs. 0.45 for TFP) due to weakened ion pairing .
  • Comparative Aging Studies : Use accelerated aging protocols (e.g., 60°C storage) to assess capacity fade rates relative to alternative additives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.